2,7-Dichlorofluorenyl Bromomethyl Ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

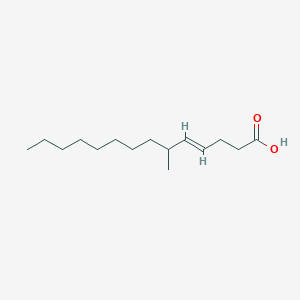

2,7-Dichlorofluorenyl Bromomethyl Ketone is a complex organic molecule that likely exhibits unique chemical and physical properties due to its chloro and bromo substituents. Such molecules are often of interest in organic chemistry for their potential utility in various reactions and as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of compounds similar to 2,7-Dichlorofluorenyl Bromomethyl Ketone often involves halogenation and ketone formation steps. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) mediates one-pot syntheses of α-bromo ketones from alkenes in water, showcasing a methodology that might be adaptable for synthesizing related structures (Xu, Wu, & Zhang, 2016).

Molecular Structure Analysis

The molecular structure of compounds like 2,7-Dichlorofluorenyl Bromomethyl Ketone is characterized by the presence of halogen atoms, which significantly impact the electronic distribution within the molecule. This can be inferred from studies on halogen migration in haloallenyl ketones, revealing the influence of halogens on molecular reactivity and structure (Sromek, Rubina, & Gevorgyan, 2005).

Chemical Reactions and Properties

The chemical behavior of halogenated ketones, including reactions and properties, is diverse. For instance, halogenated ketones can undergo Reformatsky reactions to form β-hydroxy ketones, showcasing their reactivity towards carbon-carbon bond formation (Kuroboshi & Ishihara, 1990).

科学的研究の応用

Synthesis of Polycyclic Oxygen Aromatics

A study by Kasturi et al. (1993) detailed the one-pot synthesis of polycyclic oxygen aromatics, demonstrating the reaction of 2-bromomethyl-1-(2′-tetrahydropyranyloxy) benzene with tetrachlorocatechol and tetrabromocatechol to form diastereomeric products. This research highlights the utility of bromomethyl compounds in constructing complex aromatic structures Kasturi, Mandal, Sumana, & Rajasekhar, 1993.

Access to Perhalogenated Ketones and Alkenes

Balaraman et al. (2016) demonstrated the sequential chlorination/fluorination of aromatic trifluoroacetylated ketones to yield compounds with a terminal bromochlorofluoromethyl group. This study provides practical access to perhalogenated ketones and alkenes, showcasing the versatility of halogenated ketones in synthetic chemistry Balaraman, Moskowitz, Liu, & Wolf, 2016.

Functionalization of Poly (Aryl Ether Ether Ketone)

Wang and Roovers (1994) explored the functionalization of bromomethyl poly (aryl ether ether ketone), leading to various functionalized forms. This work underscores the role of bromomethyl groups in the modification of polymers and the introduction of diverse functional groups Wang & Roovers, 1994.

Continuous Flow Synthesis of Terminal Epoxides

Von Keutz, Cantillo, and Kappe (2019) developed a scalable procedure for the synthesis of epoxides from ketones using in situ generated bromomethyl lithium. This method highlights the efficiency and selectivity of bromomethyl compounds in continuous flow synthesis, offering a novel route for the synthesis of valuable chemical intermediates von Keutz, Cantillo, & Kappe, 2019.

特性

IUPAC Name |

2-bromo-1-(2,7-dichloro-9H-fluoren-9-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2O/c16-7-14(19)15-12-5-8(17)1-3-10(12)11-4-2-9(18)6-13(11)15/h1-6,15H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQHRMZDHWVCAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichlorofluorenyl Bromomethyl Ketone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。